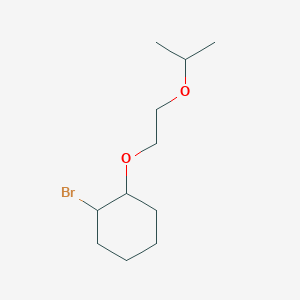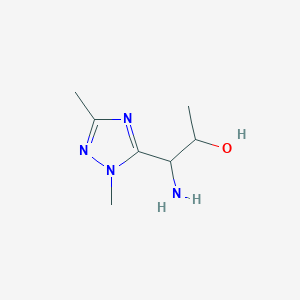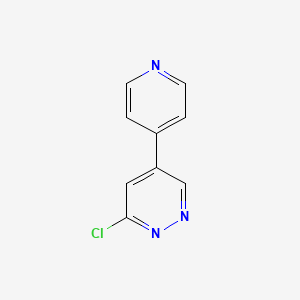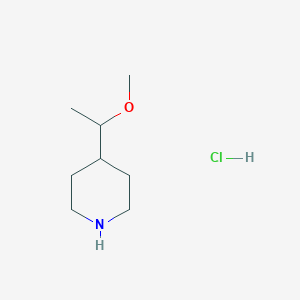![molecular formula C7H13NO2 B13494341 {4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol](/img/structure/B13494341.png)
{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-Amino-1-methyl-2-oxabicyclo[211]hexan-3-yl}methanol is a bicyclic compound with a unique structure that includes an amino group, a methyl group, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol typically involves a multi-step process. One common method includes the cycloaddition of suitable precursors followed by functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The process is optimized to minimize waste and reduce production costs while maintaining high product quality .
Análisis De Reacciones Químicas
Types of Reactions
{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of {4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Shares the bicyclic structure but lacks the functional groups present in {4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol.
Cycloalkanes: Similar cyclic structure but different functional groups and properties
Uniqueness
The uniqueness of {4-Amino-1-methyl-2-oxabicyclo[21Its bicyclic structure also contributes to its stability and versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(4-amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl)methanol |
InChI |
InChI=1S/C7H13NO2/c1-6-3-7(8,4-6)5(2-9)10-6/h5,9H,2-4,8H2,1H3 |
Clave InChI |
KDAGGBWORBMBPQ-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(C(O2)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13494261.png)
![4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid](/img/structure/B13494275.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)
![Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride](/img/structure/B13494286.png)


![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)

![3-(4-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13494325.png)
![Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13494330.png)



